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Compound of Interest

4-Hydroxy-7-methoxyquinoline-3-
Compound Name:
carboxylic acid

cat. No.: B1331200

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal
chemistry, forming the core of numerous therapeutic agents. Among its varied derivatives,
quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research,
demonstrating a remarkable breadth of biological activities. This technical guide provides an in-
depth exploration of the potential biological activities of these derivatives, presenting key
guantitative data, detailed experimental protocols for their evaluation, and visualizations of the
underlying molecular mechanisms and pathways.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer
agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.
Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and
signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The antiproliferative activity of various quinoline-3-carboxylic acid derivatives has been
guantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of
these findings is summarized in the table below.
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Compound/Derivati

Cancer Cell Line IC50 (uM) Reference
ve
2,4-disubstituted
quinoline-3-carboxylic = MCF-7 (Breast) Micromolar range [1]
acid (Compound 2f)
2,4-disubstituted
quinoline-3-carboxylic K562 (Leukemia) Micromolar range [1]
acid (Compound 2[)
Kynurenic acid N

MCEF-7 (Breast) Not specified [2]
(hydrate)
Quinoline-3-carboxylic -

] MCF-7 (Breast) Not specified [2]

acid
1,2-dihydro-2-oxo-4-
guinoline carboxylic MCF-7 (Breast) Not specified [2]
acids
Quinolone derivative

MCF-7 (Breast) 1.73 £ 0.27 pg/mL [3]

7c

Mechanism of Action: Inhibition of the PISK/Akt/mTOR
Signaling Pathway

A key mechanism through which some quinoline derivatives exert their anticancer effects is the
inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin
(mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation,
survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting
components of this pathway, quinoline-3-carboxylic acid derivatives can effectively arrest
cancer cell progression.
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PI3K/Akt/mTOR signaling pathway inhibition.
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Antimicrobial Activity

Quinoline-3-carboxylic acid derivatives, particularly the fluoroquinolones, are well-established
antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-
negative bacteria. Furthermore, certain derivatives have also shown promising antifungal
activity.

Quantitative Antibacterial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness
of an antimicrobial agent. The following table presents MIC values for several quinoline-3-
carboxylic acid derivatives against various bacterial and fungal strains.
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Compound/Derivati

Microbial Strain MIC (pg/mL) Reference
ve
) Enteric gram-negative o
Norfloxacin ] Potent activity [4]
bacteria
] ] Pseudomonas o
Ciprofloxacin ) Potent activity [4]
aeruginosa
] Gram-positive o
Ofloxacin Potent activity [4]

bacteria

Bacillus cereus,
Staphylococcus spp.,

Compound 2 Py PP 3.12-50 [5]
Pseudomonas spp.,

Escherichia coli

Bacillus cereus,
Staphylococcus spp.,

Compound 6 Py PP 3.12-50 [5]
Pseudomonas spp.,

Escherichia coli

A. flavus, A. niger, F.
Compound 6 oxysporum, C. Potentially active [5]

albicans

Compound 4d, 4i, 4k, Candida albicans

1.95 [6]
41, 4m (ATCC 24433)
Ketoconazole Candida glabrata

0.24 [6]
(Reference) (ATCC 90030)

Mechanism of Action: Inhibition of DNA Gyrase and
Topoisomerase IV

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type I
topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential
for bacterial DNA replication, repair, and recombination. By forming a stable complex with the
enzyme and DNA, quinolones trap the enzyme in the process of DNA cleavage, leading to
double-strand DNA breaks and ultimately bacterial cell death.[7]
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Mechanism of DNA gyrase inhibition by quinolones.

Anti-inflammatory Activity

Several quinoline-3-carboxylic acid derivatives have exhibited significant anti-inflammatory
properties.[2][8] This activity is particularly relevant for the development of novel treatments for
inflammatory diseases.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds have been assessed by measuring their
ability to inhibit the production of inflammatory mediators in cell-based assays.
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Compound/Derivati

Assay System IC50 Reference
ve
LPS-induced
Quinoline-3-carboxylic  inflammation in Appreciable anti- el
acid RAW?264.7 inflammatory affinity
macrophages
LPS-induced
Quinoline-4-carboxylic  inflammation in Appreciable anti- el
acid RAW?264.7 inflammatory affinity
macrophages

Delayed type
CL 306,293 hypersensitivity in

dogs

0.25 mg/kg (daily oral
[9]
dose)

Mechanism of Action: Modulation of Inflammatory

Pathways

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to

modulate key signaling pathways involved in the inflammatory response. In macrophages,

lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria,

triggers a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of

transcription factors like NF-kB and the subsequent production of pro-inflammatory cytokines.

Quinoline derivatives can interfere with this pathway at various points.
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LPS-induced inflammatory pathway in macrophages.
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Antiviral Activity

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as
antiviral agents, with activity reported against a variety of viruses.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50),
which is the concentration of a drug that gives half-maximal response.

Compound/Derivati

Virus EC50 (pM) Reference

ve
4-quinoline carboxylic ~ Vesicular Stomatitis

o . 0.11 [10]
acid derivative (C12) Virus (VSV)
4-quinoline carboxylic ~ Vesicular Stomatitis

: o : 3.10 [10]
acid derivative (C13) Virus (VSV)
4-quinoline carboxylic ~ Vesicular Stomatitis

. o _ 1.98 [10]
acid derivative (C16) Virus (VSV)
4-quinoline carboxylic ~ Vesicular Stomatitis

_ o _ 0.0019 [10]
acid derivative (C44) Virus (VSV)
4-quinoline carboxylic

) o Influenza A (WSN) 0.041 [10]
acid derivative (C44)
8-hydroxyquinoline )

ST Dengue virus serotype
derivative (iso-Bu 0.49 [11]

_ 2 (DENV2)
substituted)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate
the biological activities of quinoline-3-carboxylic acid derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation.
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SRB assay experimental workflow.

Protocol:

o Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and
allow them to attach overnight.
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o Compound Treatment: Add serial dilutions of the quinoline-3-carboxylic acid derivatives to
the wells. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

o Cell Fixation: Gently remove the medium and fix the cells by adding 100 pL of cold 10% (w/v)
trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

» Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100
pL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room
temperature for 30 minutes.

» Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound
dye.

e Solubilization: Air dry the plates and add 200 pL of 10 mM Tris base solution (pH 10.5) to
each well to solubilize the protein-bound dye.

» Absorbance Measurement: Measure the optical density (OD) at approximately 515 nm using
a microplate reader. The percentage of cell growth inhibition is calculated relative to the
vehicle control.

Agar Dilution Method for Antibacterial Susceptibility
Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an
antibacterial agent.

Workflow:
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1. Prepare serial dilutions of quinoline derivative

!

2. Incorporate dilutions into molten agar
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! !

5. Spot inoculum onto the surface of each plate

!

6. Incubate plates at 37°C for 18-24 hours

!

7. Observe for bacterial growth

!

8. Determine MIC (lowest concentration with no visible growth)
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Agar dilution method workflow.

Protocol:

o Compound Dilution: Prepare a series of twofold dilutions of the quinoline-3-carboxylic acid
derivative in a suitable solvent.

o Agar Plate Preparation: Add a defined volume of each compound dilution to molten Mueller-
Hinton agar (or another appropriate agar medium) to achieve the desired final
concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control
plate with no compound should also be prepared.
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 Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5
McFarland standard (approximately 1.5 x 108 CFU/mL).

« Inoculation: Using a multipoint inoculator or a calibrated loop, spot a small, defined volume of
the bacterial inoculum onto the surface of each agar plate.

e Incubation: Incubate the plates at 37°C for 18-24 hours.

e MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the bacteria.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for
the discovery and development of new therapeutic agents. The derivatives have demonstrated
a wide spectrum of biological activities, including potent anticancer, antibacterial, antifungal,
anti-inflammatory, and antiviral effects. The continued exploration of this chemical space,
guided by a deeper understanding of their mechanisms of action and structure-activity
relationships, holds significant promise for addressing unmet medical needs across various
disease areas. The experimental protocols and mechanistic insights provided in this guide are
intended to facilitate further research and development in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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